(5-bromopyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Synthesis Techniques
A study by Lifshits et al. (2015) discusses a new method for preparing imidazo[1,2-a]pyridine derivatives, which are closely related to the target compound. This method offers a more efficient and straightforward approach to synthesizing these complex molecules, potentially facilitating further research and applications of compounds like the target chemical (Lifshits, Ostapchuk, & Brel, 2015).
Crystal Structure and Properties
Wang et al. (2008) synthesized and characterized a Schiff base compound similar to the target molecule. The study provides insights into the structural and antimicrobial properties of related compounds, which could be relevant for the scientific applications of the target chemical (Wang, Nong, Sht, & Qi, 2008).
Hypoglycemic Activity
Research by Oguchi Minoru et al. (2000) on a series of imidazopyridine thiazolidine-2,4-diones, which share structural similarities with the target compound, demonstrates their potential hypoglycemic activity. These findings could indicate possible therapeutic applications for the target chemical in treating diabetes (Oguchi Minoru et al., 2000).
Antitubercular, Antiviral, and Anticancer Activities
Kumar and Rao (2005) explored the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines, revealing their antitubercular, antiviral, and anticancer potentials. These activities suggest the target compound might also possess similar bioactive properties, which could be valuable for developing new therapeutic agents (Kumar & Rao, 2005).
Modulation of Carcinogen Metabolizing Enzymes
Hamdy et al. (2010) investigated new fused heterocycles attached to tetrahydronaphthalene derivatives, similar in complexity to the target compound. Their study highlights the potential of such compounds to modulate carcinogen metabolizing enzymes, which could be relevant for cancer prevention or therapy (Hamdy et al., 2010).
Tubulin Polymerization Inhibition
Mullagiri et al. (2018) synthesized new conjugates related to the target compound and evaluated their antiproliferative activity, specifically their ability to inhibit tubulin polymerization. This suggests potential applications of the target compound in cancer research, particularly in the development of chemotherapeutic agents (Mullagiri et al., 2018).
Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is a common structure in many biologically active molecules. Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .
Result of Action
Given the broad range of activities of imidazole derivatives, it could potentially have a wide range of effects .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by a variety of environmental factors. For example, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O/c1-12-21-16-4-2-3-5-17(16)23(12)15-6-7-22(11-15)18(24)13-8-14(19)10-20-9-13/h2-5,8-10,15H,6-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJBLYARKSGBQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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